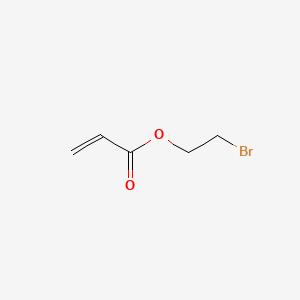

2-Bromoethyl acrylate

Description

Properties

IUPAC Name |

2-bromoethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZAAIHWZYWBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27136-29-4 | |

| Record name | 2-Propenoic acid, 2-bromoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024648 | |

| Record name | 2-Bromoethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethyl acrylate is a colorless liquid. (NTP, 1992) | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

311 to 316 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4823-47-6 | |

| Record name | 2-BROMOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4823-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004823476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-bromoethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STU2P22H6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethyl Acrylate (CAS: 4823-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethyl acrylate (B77674) (BEA), a bifunctional monomer with significant applications in polymer chemistry, materials science, and bioconjugation. This document details its physicochemical properties, spectroscopic data, synthesis and polymerization protocols, and safety information.

Core Properties and Data

2-Bromoethyl acrylate is a colorless liquid recognized for its dual reactivity, stemming from the presence of both a polymerizable acrylate group and a reactive bromoethyl group.[1][2][3] This unique structure makes it a valuable building block for the synthesis of functional polymers and bioconjugates.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4823-47-6 | [1] |

| Molecular Formula | C₅H₇BrO₂ | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 52-53 °C at 5 mmHg | [4] |

| Density | 1.4581 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][3] |

| Storage Temperature | -20°C, stored under nitrogen | [4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral features.

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹³C NMR | Computed spectral data is available and can be accessed through spectral databases. | [6] |

| IR (Infrared) | Characteristic peaks for C=O (ester) and C=C (alkene) stretches. | [1] |

| Mass Spec (MS) | Monoisotopic Mass: 177.96294 Da | [1][7] |

Synthesis and Reactivity

This compound's reactivity is dominated by the chemistry of its two functional groups: the acrylate moiety, which readily undergoes polymerization, and the bromoethyl group, which is susceptible to nucleophilic substitution.[2][8] The compound is sensitive to light and heat and is incompatible with strong oxidizing agents, polymerizing agents, and peroxides.[2]

A general synthesis approach for alkyl 2-bromoacrylates involves a multi-step process starting from the corresponding alkyl acrylate.[9]

Experimental Protocols

Detailed methodologies for the polymerization of this compound are crucial for its application in materials science and drug development.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Poly(bromoethyl acrylate) (pBEA) synthesized via RAFT serves as a highly reactive precursor for post-polymerization modification.[8][10]

Materials:

-

This compound (BEA) monomer

-

RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid - PABTC)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Nitrogen or Argon source for degassing

Procedure:

-

A solution of the RAFT agent and radical initiator is prepared in the chosen anhydrous solvent in a Schlenk flask.

-

The desired amount of BEA monomer is added to the flask.

-

The reaction mixture is degassed by several freeze-pump-thaw cycles.

-

The flask is backfilled with an inert gas (Nitrogen or Argon) and sealed.

-

The polymerization is carried out by heating the reaction mixture at a specific temperature (e.g., 90°C) for a predetermined time.

-

The polymerization is quenched by cooling the reaction vessel in an ice bath.

-

The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization method suitable for acrylates, enabling the synthesis of well-defined polymers.

Materials:

-

This compound (BEA) monomer

-

Initiator (e.g., ethyl 2-bromoisobutyrate - EBiB)

-

Catalyst (e.g., Copper(I) bromide - CuBr)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

-

Solvent (e.g., anisole)

Procedure:

-

The catalyst (CuBr) and ligand (PMDETA) are added to a Schlenk flask.

-

The flask is sealed, and the atmosphere is replaced with an inert gas.

-

The monomer (BEA), initiator (EBiB), and solvent are added via syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 60°C) with stirring.

-

Samples can be taken periodically to monitor conversion and molecular weight progression.

-

Upon completion, the reaction is quenched, and the polymer is purified to remove the catalyst.[11]

Applications in Drug Development and Bioconjugation

The reactive bromoethyl group of pBEA makes it an excellent scaffold for post-polymerization modification. This allows for the attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging agents.[8] This versatility is particularly valuable in the development of drug delivery systems and bioconjugates.

While specific protocols for bioconjugation using this compound itself are not extensively detailed in the provided search results, the principle relies on the alkylation of nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in the available literature. However, as a reactive electrophilic compound, it is plausible that its biological effects are related to those observed for other reactive acrylates and acrylamides. These compounds are known to induce cytotoxicity and activate oxidative stress responses.[12][13][14]

The toxicity of such reactive chemicals is often triggered by their covalent reaction with biological nucleophiles, most notably glutathione (B108866) (GSH). Depletion of the cellular GSH pool can disrupt the redox balance, leading to an increase in reactive oxygen species (ROS).[14] This, in turn, can activate cellular stress response pathways, such as the Nrf2/Keap1 pathway.[15] It is important to note that this is a generalized pathway for reactive electrophiles and has not been specifically demonstrated for this compound.

References

- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4823-47-6 [chemicalbook.com]

- 3. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound,98% (stabilized with MEHQ) | 4823-47-6 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. afinitica.com [afinitica.com]

- 10. researchgate.net [researchgate.net]

- 11. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Bromoethyl Acrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acrylate (B77674) (2-BEA) is a versatile monomer that is gaining significant attention in the fields of polymer chemistry and drug delivery. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive bromoethyl moiety, makes it an invaluable building block for the synthesis of advanced functional polymers. This technical guide provides a comprehensive overview of the molecular and physical properties of 2-BEA, detailed experimental protocols for its synthesis and polymerization, and a focused discussion on its application in the development of sophisticated drug delivery systems. Particular emphasis is placed on its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymer architectures for targeted and controlled release applications.

Core Molecular and Physicochemical Properties

2-Bromoethyl acrylate is a colorless liquid with the chemical formula C₅H₇BrO₂.[1] Its key properties are summarized in the tables below, providing essential data for laboratory and research applications.

Table 1: Molecular and Chemical Identifiers

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO₂ | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| CAS Number | 4823-47-6 | [1][2] |

| IUPAC Name | 2-bromoethyl prop-2-enoate | [1] |

| Synonyms | Acrylic acid 2-bromoethyl ester, 2-bromoethyl prop-2-enoate | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 155-158 °C (311-316 °F) at 760 mmHg | [1] |

| Density | 1.4581 g/cm³ at 25 °C (77 °F) | [1] |

| Solubility | Miscible with water | |

| Refractive Index | 1.474 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through several routes. A common and effective method is the esterification of 2-bromoethanol (B42945) with acryloyl chloride. The following protocol is a representative procedure based on established esterification principles.

Materials and Equipment:

-

2-Bromoethanol

-

Acryloyl chloride

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or dichloromethane)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Application in Drug Delivery: RAFT Polymerization and Nanoparticle Formulation

A primary application of this compound in drug development is its use as a monomer in RAFT polymerization to synthesize well-defined polymers. These polymers can then be used to create nanoparticles for drug delivery. The pendant bromoethyl groups serve as reactive handles for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or other functional molecules.

Experimental Protocol: Synthesis of Poly(this compound) (PBEA) via RAFT Polymerization

This protocol outlines a general procedure for the RAFT polymerization of 2-BEA.

Table 3: Representative RAFT Polymerization Protocol for 2-BEA

| Component | Molar Ratio (relative to RAFT agent) | Purpose |

| This compound (2-BEA) | 50-200 | Monomer |

| RAFT Agent (e.g., CPADB) | 1 | Chain Transfer Agent |

| Initiator (e.g., AIBN) | 0.1-0.2 | Radical Source |

| Solvent (e.g., 1,4-Dioxane) | Sufficient for desired concentration | Reaction Medium |

Procedure:

-

Preparation: In a Schlenk flask, combine this compound, the RAFT agent, and the initiator in the solvent.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified time (e.g., 4-24 hours).

-

Termination: Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane). The polymer can be further purified by redissolving and re-precipitating.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Experimental Workflow: From Monomer to Functionalized Nanoparticles

The following diagram illustrates the logical workflow from the this compound monomer to functionalized nanoparticles for drug delivery.

Caption: Workflow for the synthesis of drug-loaded nanoparticles.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the monomer in a cool, dark place, and it is often stabilized with an inhibitor to prevent spontaneous polymerization.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers with significant potential in drug delivery and other biomedical applications. Its well-defined molecular structure and predictable reactivity in controlled radical polymerization techniques like RAFT make it an ideal candidate for creating sophisticated, tailor-made materials. The ability to perform post-polymerization modifications on the resulting polymers opens up a vast landscape for the development of targeted and responsive drug delivery systems. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their advanced research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromoethyl acrylate (B77674), a valuable monomer in the development of functional polymers for various applications, including drug delivery systems. This document outlines the primary synthetic routes, detailed experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

2-Bromoethyl acrylate (BEA) is a bifunctional monomer containing both a polymerizable acrylate group and a reactive bromoethyl moiety. This unique structure allows for its incorporation into polymer chains via polymerization of the acrylate group, while the bromine atom serves as a versatile handle for post-polymerization modification through nucleophilic substitution reactions. These characteristics make BEA an important building block in the synthesis of advanced materials with tailored functionalities.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main routes: direct esterification of acrylic acid with 2-bromoethanol (B42945) and a multi-step synthesis involving bromination and dehydrobromination of an acrylate precursor.

Direct Esterification

The most straightforward method for synthesizing this compound is the direct esterification of acrylic acid with 2-bromoethanol. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, and involves the removal of water to drive the equilibrium towards the product.[1]

Multi-step Synthesis from an Alkyl Acrylate

An alternative route involves a three-step process starting from a simple alkyl acrylate, such as ethyl acrylate. This pathway includes the initial synthesis of the acrylate ester, followed by bromination of the double bond, and subsequent dehydrobromination to yield the desired 2-bromoalkyl acrylate.[1]

Experimental Protocols

Protocol for Direct Esterification of Acrylic Acid with 2-Bromoethanol

This protocol is based on general procedures for the esterification of acrylic acid with alcohols.[1]

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagents: The flask is charged with acrylic acid, 2-bromoethanol (typically in a slight molar excess), an acid catalyst (e.g., p-toluenesulfonic acid, ~1% of the total reactant weight), and a suitable solvent that forms an azeotrope with water (e.g., benzene (B151609) or toluene). A polymerization inhibitor (e.g., hydroquinone) is also added.

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acrylic acid and the acid catalyst), and brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reaction Parameters for Direct Esterification (Representative)

| Parameter | Value/Condition | Reference |

| Reactants | Acrylic Acid, 2-Bromoethanol | [1] |

| Catalyst | p-Toluenesulfonic acid (PTSA) | [1] |

| Catalyst Loading | ~1% of total reactant weight | [1] |

| Solvent | Benzene or Toluene | [1] |

| Reaction Temperature | Reflux temperature of the solvent | [1] |

| Water Removal | Azeotropic distillation with a Dean-Stark trap | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4823-47-6 | [2] |

| Molecular Formula | C₅H₇BrO₂ | [2] |

| Molecular Weight | 179.01 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 188.1 °C at 760 mmHg | [4] |

| Density | 1.457 g/cm³ | [4] |

| Refractive Index | 1.472 | [4] |

| Purity (Commercial) | ≥94% | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [3] |

Purification

The primary method for purifying this compound is vacuum fractional distillation .[1] This technique is crucial for separating the desired product from unreacted starting materials, byproducts, and any high-boiling point impurities or polymers that may have formed during the reaction.

Key considerations for the purification of this compound include:

-

Use of a Polymerization Inhibitor: Acrylates are prone to polymerization, especially at elevated temperatures. It is essential to have a polymerization inhibitor (e.g., hydroquinone (B1673460) or 4-methoxyphenol) present in the distillation flask.[5]

-

Vacuum: Distillation under reduced pressure is necessary to lower the boiling point of this compound, thereby preventing thermal decomposition and polymerization.[6]

-

Fraction Collection: Careful collection of fractions based on the boiling point at a specific pressure is required to isolate the pure product.

The purification process typically involves the following steps:

-

Washing: The crude product is first washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove water-soluble impurities and acidic residues.

-

Drying: The organic layer is thoroughly dried using an anhydrous drying agent.

-

Distillation: The dried crude product is subjected to vacuum fractional distillation.[7][8] The pure this compound is collected as a specific fraction at its characteristic boiling point under the applied vacuum.

By following these synthesis and purification protocols, researchers can obtain high-purity this compound suitable for use in the development of advanced functional polymers for a wide range of applications in research and drug development.

References

- 1. afinitica.com [afinitica.com]

- 2. scbt.com [scbt.com]

- 3. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. vlab.amrita.edu [vlab.amrita.edu]

- 8. Purification [chem.rochester.edu]

2-Bromoethyl acrylate reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromoethyl Acrylate (B77674)

Introduction

2-Bromoethyl acrylate (BEA) is a bifunctional monomer possessing both a reactive acrylate group and a primary alkyl bromide. Its chemical structure, featuring both an electrophilic Michael acceptor and a site for nucleophilic substitution, makes it a highly versatile building block in polymer chemistry, materials science, and for the synthesis of functionalized molecules in drug development. This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by its limited solubility in water but good solubility in organic solvents such as ethanol (B145695) and acetone.[1][2][3] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO₂ | [1][2] |

| Molecular Weight | 179.01 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | 155-158 °C (311-316 °F) at 760 mmHg | [2][6] |

| Density | 1.4581 g/mL at 25 °C | [2][6] |

| CAS Number | 4823-47-6 | [1][5] |

| Water Solubility | Insoluble / less than 1 mg/mL | [2][3][6] |

| Storage Temperature | Refrigerated (2-8 °C) or -20 °C | [4][6] |

Core Reactivity

The unique reactivity of this compound stems from its two distinct functional groups: the acrylate double bond and the bromoethyl ester group. This allows for orthogonal reactions, where one group can be reacted selectively while the other remains available for subsequent transformations.

Caption: Primary reactive sites of the this compound molecule.

Radical Polymerization

As an acrylate monomer, BEA readily undergoes radical polymerization to form poly(this compound).[1] This polymer is a valuable precursor for creating functional materials via post-polymerization modification.[7] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to precisely control the molecular weight and architecture of the resulting polymers.[7]

Caption: General workflow for RAFT polymerization of this compound.

Experimental Protocol 1: Representative RAFT Polymerization of BEA

This protocol is a generalized procedure based on methodologies for controlled radical polymerization.[7]

-

Materials : this compound (BEA), RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid - PABTC), radical initiator (e.g., Azobisisobutyronitrile - AIBN), and an appropriate solvent (e.g., dioxane or DMF).

-

Procedure : a. In a Schlenk flask, dissolve BEA monomer, PABTC, and AIBN in the solvent at the desired molar ratios. A typical ratio might be [BEA]:[PABTC]:[AIBN] = 100:1:0.2. b. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Backfill the flask with an inert gas (e.g., nitrogen or argon). d. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization. e. Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours), periodically taking aliquots to monitor conversion via ¹H NMR spectroscopy. f. Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. g. Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., methanol (B129727) or cold diethyl ether). h. Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight. i. Characterize the polymer for molecular weight and dispersity using Gel Permeation Chromatography (GPC).

Nucleophilic Substitution

The primary alkyl bromide in BEA is an excellent electrophile for Sₙ2 reactions. This functionality is often exploited in post-polymerization modification, where the bromine atoms on a poly(BEA) backbone are substituted by various nucleophiles.[7] This strategy allows for the facile synthesis of a wide array of functional polymers, such as polycations (using amines), polythioethers (using thiols), or glycopolymers, under mild conditions.[7]

Experimental Protocol 2: General Procedure for Nucleophilic Substitution on Poly(BEA)

This protocol is adapted from descriptions of post-polymerization modification.[7]

-

Materials : Poly(this compound) (pBEA), a nucleophile (e.g., trimethylamine, sodium thiomethoxide, or a functional thiol), and a polar aprotic solvent (e.g., DMF or THF).

-

Procedure : a. Dissolve the pBEA polymer in the chosen solvent in a round-bottom flask. b. Add an excess of the nucleophile (typically 2-5 molar equivalents per bromine unit) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. d. Monitor the reaction for the disappearance of the alkyl bromide signal and the appearance of the new functional group signal using ¹H NMR spectroscopy. e. Upon completion, precipitate the modified polymer in a suitable non-solvent (e.g., water, methanol, or hexane, depending on the final polymer's solubility). f. Purify the polymer by repeated dissolution and precipitation or by dialysis to remove excess nucleophile and salt byproducts. g. Dry the final functionalized polymer under vacuum.

Michael Addition

The electron-deficient double bond of the acrylate group serves as a Michael acceptor, readily reacting with soft nucleophiles in a conjugate addition.[8] This reaction is highly efficient for forming carbon-sulfur (thio-Michael) or carbon-nitrogen (aza-Michael) bonds.[9][10] The reaction rate is sensitive to factors such as pH and steric hindrance.[9] To prevent undesired secondary additions when using primary amines, a large excess of the amine is often employed.[11]

Caption: Experimental workflow for a typical Michael addition reaction with BEA.

Experimental Protocol 3: General Procedure for Aza-Michael Addition to BEA

This protocol is a generalized procedure for reacting amines with acrylates.[10][11][12]

-

Materials : this compound (BEA), a primary or secondary amine (e.g., benzylamine), and an optional solvent (the reaction can sometimes be run neat).

-

Procedure : a. In a round-bottom flask, combine the amine and the solvent (if used). To favor mono-addition with primary amines, use a large molar excess of the amine (e.g., 5-10 equivalents). b. Cool the mixture in an ice bath. c. Add this compound dropwise to the stirred amine solution. The reaction is often exothermic. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-24 hours. e. Monitor the consumption of BEA using Thin Layer Chromatography (TLC) or ¹H NMR. f. Once the reaction is complete, remove the excess amine and solvent under reduced pressure. g. If necessary, purify the resulting β-amino ester product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Stability and Degradation

While versatile, this compound is a reactive molecule that requires careful handling and storage to prevent unwanted reactions, primarily spontaneous polymerization.

Factors Affecting Stability

BEA is sensitive to both heat and light, which can initiate radical polymerization.[3][13] The presence of radical initiators (including peroxides and other impurities) can also lead to rapid and potentially hazardous polymerization.[3] To ensure stability during storage and transport, BEA is typically supplied with a radical inhibitor, such as 4-methoxyphenol (B1676288) (MEHQ).[1][4][14]

Caption: Key factors influencing the stability of this compound.

Recommended Storage and Handling

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light.[15] Refrigeration is strongly recommended.[6] For long-term storage, temperatures of -20°C under an inert nitrogen atmosphere are ideal.[4]

-

Handling : Handle in a well-ventilated area or under a fume hood.[15] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid contact with skin and eyes, and avoid inhaling vapors.[15]

-

Incompatibilities : Keep away from strong oxidizing agents, acids, bases, alkali metals, and radical initiators.[3][6]

| Parameter | Condition/Agent | Result | Reference |

| Stability | Heat, Light | Can initiate hazardous polymerization | [3][13] |

| Stabilizers (e.g., MEHQ) | Inhibits premature polymerization | [1][4][14] | |

| Incompatibility | Strong Oxidizing Acids | Vigorous, exothermic reaction | [6] |

| Caustic Solutions | Generates heat | [6] | |

| Alkali Metals, Hydrides | Generates flammable hydrogen gas | [6] | |

| Polymerizing Agents, Peroxides | May cause hazardous polymerization | [3] |

Degradation Pathways

-

Hydrolysis : As an ester, BEA is susceptible to hydrolysis, particularly under basic conditions, to yield acrylic acid and 2-bromoethanol.[17]

-

Thermal Decomposition : If exposed to fire or high heat, BEA can decompose to produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[16][18][19]

Safety and Toxicology

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16] Acute or chronic exposure may be irritating to tissues.[2][3] All handling should be performed with appropriate engineering controls and PPE. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15][16]

Conclusion

This compound is a highly functional and reactive monomer with significant applications in polymer and materials science. Its dual reactivity allows for a wide range of chemical transformations, including polymerization, nucleophilic substitution, and Michael addition. However, this high reactivity also necessitates careful handling and storage under controlled conditions—inhibited, refrigerated, and away from light and incompatible materials—to ensure its stability and prevent hazardous spontaneous polymerization. By understanding and controlling its reactivity and stability, researchers can effectively harness the potential of this versatile chemical building block.

References

- 1. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4823-47-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]

- 13. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]

- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

2-Bromoethyl acrylate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 2-Bromoethyl acrylate (B77674) (CAS No. 4823-47-6), compiled from various Safety Data Sheets (SDS). It is intended to serve as a technical guide for professionals handling this chemical in a laboratory or research setting.

Chemical and Physical Properties

2-Bromoethyl acrylate is a colorless liquid used in the synthesis of other monomers and in the development of curable and reactive polymers.[1][2][3] Its key physical and chemical properties are summarized below. It is important to note that some data points, such as solubility and flash point, show discrepancies across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][3][4] |

| Molecular Weight | 179.01 g/mol | [1][4][5] |

| Appearance | Colorless Liquid | [1][2][4][6] |

| Boiling Point | 155 - 158 °C (311 - 316 °F) at 760 mmHg | [1][5] |

| 188.1 °C at 760 mmHg | [3] | |

| Density | 1.4581 g/cm³ at 25 °C (77 °F) | [1][5] |

| 1.457 g/cm³ | [3] | |

| Water Solubility | < 1 mg/mL at 20.5 °C (68.9 °F) | [1][5] |

| Insoluble | [2][5] | |

| Miscible | [2][3][7] | |

| Vapor Pressure | 0.61 mmHg at 25 °C | [3] |

| Flash Point | Data not available | [1][2][5][6][7] |

| 67.6 °C | [3] | |

| Refractive Index | 1.472 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][4][7]

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| GHS classification data sourced from multiple reports.[1][4][7] |

The signal word for this chemical is Warning .[4] The acute and chronic health hazard is tissue irritation.[1][2][5][6]

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and handling.

-

Reactivity Profile : As a brominated acrylic acid ester, it can react with acids, liberating heat.[2][5] Vigorous, potentially ignitable reactions can occur with strong oxidizing acids.[2][5] Heat is also generated upon interaction with caustic solutions.[2][5] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[5]

-

Chemical Stability : The compound is sensitive to light and heat.[2] It is also designated as a polymerizable substance, a reaction that can be initiated by heat.[5][8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, polymerizing agents, peroxides, and bases.[2][7]

Experimental Protocols and Methodologies

The safety data presented in the source SDSs are typically based on standardized testing protocols. However, the SDSs themselves do not provide detailed experimental methodologies. The data is often aggregated from sources such as the National Toxicology Program (NTP) and notifications submitted to the European Chemicals Agency (ECHA) C&L Inventory.[1] For detailed experimental protocols, users should consult the primary studies or regulatory bodies referenced in the source safety data sheets. The toxicological properties have not been fully investigated.[7]

Hazard and Response Workflow

The following diagram illustrates the logical workflow from potential exposure routes to the recommended first aid response. This visualization serves as a quick reference for understanding the immediate risks and actions required.

Caption: Hazard and First Aid Workflow for this compound Exposure.

Safe Handling, Storage, and Personal Protection

Strict adherence to handling and storage protocols is essential to minimize exposure risk.

| Precaution Type | Recommendation | Source(s) |

| Handling | Use only in well-ventilated areas. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. | [4][7] |

| Storage | Keep refrigerated and store in a tightly closed container in a dry, cool, well-ventilated place. | [1][4][5][7] |

| Engineering Controls | Facilities should be equipped with eyewash stations and safety showers. Ensure adequate ventilation. | [7][8] |

| Eye/Face Protection | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [4][7] |

| Skin Protection | Wear impervious clothing and protective gloves. | [4][7] |

| Respiratory Protection | For tasks like weighing or diluting the neat chemical, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge. | [1][5] |

Emergency and Spill Response

Prompt and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | First check for and remove any contact lenses. Immediately flush eyes with water or normal saline for 20-30 minutes. Seek immediate medical attention, even if no symptoms develop. | [1][5][7] |

| Skin Contact | Immediately flood the affected skin with water while removing all contaminated clothing. Gently wash the area thoroughly with soap and water. If irritation occurs, seek immediate medical attention. | [1][5][7] |

| Inhalation | Immediately leave the contaminated area and breathe fresh air. If symptoms like coughing or shortness of breath develop, call a physician. | [1][5][7] |

| Ingestion | DO NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a hospital or poison control center immediately. | [5] |

Fire-Fighting and Spill Cleanup

-

Fire-Fighting : Fires can be controlled with a dry chemical, carbon dioxide, Halon extinguisher, or alcohol-resistant foam.[1][4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

-

Spill Response : For small spills, remove all ignition sources.[1][5] Use absorbent paper to pick up the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal.[1][5] Wash the contaminated surface with 60-70% ethanol (B145695) followed by a soap and water solution.[1][5] Do not re-enter the area until it has been verified as clean by a safety officer.[1][5]

References

- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4823-47-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility Profile of 2-Bromoethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-bromoethyl acrylate (B77674), a reactive monomer utilized in the synthesis of various polymers for applications in coatings, adhesives, and biomedical materials. This document summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and outlines the logical workflow for such an analysis.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for 2-bromoethyl acrylate in a wide range of solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and databases, a qualitative summary of its solubility has been compiled. It is important to note the conflicting information regarding its solubility in water, with some sources indicating miscibility and others suggesting very limited solubility.[1][2][3][4] For applications requiring precise concentrations, experimental determination of solubility in the specific solvent system is strongly recommended.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | < 1 mg/mL (Insoluble/Limited)[1][5] / Miscible[2][3] | 20.5[1] | Conflicting data exists. Described as both "insoluble" and "miscible" by different sources. |

| Ethanol | Soluble[5] | Not Specified | Qualitative data; quantitative values are not readily available. |

| Acetone | Soluble[5] | Not Specified | Qualitative data; quantitative values are not readily available. |

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for the quantitative determination of the solubility of a liquid monomer like this compound in various solvents. This protocol is based on the principle of reaching equilibrium between the solute and the solvent and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (pore size dependent on analytical method, e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

For stable emulsions or fine dispersions, centrifugation at a controlled temperature can be used to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets or solid impurities.

-

Dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration of the saturated solution and any dilution factors.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 94%, stab. with 900-1500ppm 4-methoxyphenol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 4823-47-6 [chemicalbook.com]

- 5. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of 2-Bromoethyl Acrylate: A Technical Guide

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Bromoethyl acrylate (B77674) (C₅H₇BrO₂). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document details experimental protocols for data acquisition and presents the spectroscopic data in a clear, tabular format for ease of reference and comparison.

Chemical Structure

2-Bromoethyl acrylate is an ester of acrylic acid and 2-bromoethanol. Its chemical structure consists of a vinyl group conjugated with a carbonyl group, an ester linkage, and a bromoethyl group. This structure dictates its characteristic spectroscopic features.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | Doublet of Doublets | 1H | Ha (trans to C=O) |

| ~6.1 | Doublet of Doublets | 1H | Hb (cis to C=O) |

| ~5.9 | Doublet of Doublets | 1H | Hc (geminal) |

| ~4.4 | Triplet | 2H | -O-CH₂- |

| ~3.6 | Triplet | 2H | -CH₂-Br |

Predicted values are based on typical chemical shifts for similar acrylate esters.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~131 | =CH₂ |

| ~128 | =CH- |

| ~64 | -O-CH₂- |

| ~28 | -CH₂-Br |

Note: Specific values may vary slightly depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H Stretch (vinyl) |

| ~2980-2850 | Medium | C-H Stretch (aliphatic) |

| ~1725 | Strong | C=O Stretch (ester) |

| ~1635 | Medium | C=C Stretch (vinyl) |

| ~1405 | Medium | =C-H Bend (vinyl) |

| ~1270 & ~1190 | Strong | C-O Stretch (ester) |

| ~650 | Medium-Strong | C-Br Stretch |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] The solution should be free of any particulate matter.

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

A 90° pulse is typically used for quantitative measurements.[3]

-

Acquire the Free Induction Decay (FID) data. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.[4]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5]

-

Place a small drop of the neat liquid sample directly onto the crystal.

-

-

Instrument Setup:

-

Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the crystal itself.[6]

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. The instrument passes an IR beam through the ATR crystal, which reflects off the sample surface multiple times, and the detector measures the absorbed radiation.[4]

-

Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Visualization of Spectroscopic-Structural Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

References

The Versatility of 2-Bromoethyl Acrylate: A Technical Guide to its Applications in Advanced Polymer Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acrylate (B77674) (BEA) has emerged as a highly valuable and versatile monomer in the field of polymer chemistry. Its significance lies in the presence of a reactive alkyl bromide group, which remains intact during controlled radical polymerization processes. This functionality transforms the resulting polymer, poly(2-bromoethyl acrylate) (pBEA), into a powerful and highly adaptable precursor for a myriad of functional materials. Through straightforward post-polymerization modification (PPM) techniques, the pendant bromo groups can be readily substituted by a wide range of nucleophiles. This allows for the synthesis of complex and tailored polymers with functionalities that would otherwise be challenging to achieve through direct polymerization. This guide provides an in-depth exploration of the polymerization of BEA, the extensive applications of its corresponding polymer as a reactive intermediate, and its growing importance in biomedical fields, particularly drug delivery.

Core Concepts: Polymerization of this compound

The polymerization of this compound is most effectively achieved through controlled radical polymerization (CRP) techniques, which allow for precise control over molecular weight, architecture, and dispersity. The two most prominent methods are Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that is compatible with a wide array of functional monomers, including BEA.[1] This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of well-defined homopolymers and block copolymers of pBEA over a broad range of molecular weights.[1][2][3] The resulting polymers retain the reactive alkyl bromine functionality, making them excellent precursors for further modification.[1]

Caption: General mechanism of RAFT polymerization of this compound (BEA).

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[4] This method has been successfully employed to polymerize various acrylate monomers in a controlled fashion.[4][5] For BEA, ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersities.[4] The terminal bromine atom from the initiator and the pendant bromo groups along the chain are preserved, providing multiple sites for subsequent functionalization or for initiating "grafting from" polymerizations.[6]

Poly(this compound) as a Versatile Reactive Platform

The true strength of incorporating BEA into polymer synthesis lies in the utility of the resulting polymer, pBEA, as a reactive precursor. The pendant bromoethyl groups are excellent electrophiles for nucleophilic substitution reactions, enabling a post-polymerization modification (PPM) strategy.[1][2][3] This approach is synthetically efficient and circumvents the challenges associated with polymerizing monomers that already possess sensitive or incompatible functional groups.[7][8]

Post-Polymerization Modification (PPM)

PPM of pBEA can be performed under mild conditions, often without the need for additional catalysts, to achieve high conversion rates.[1][2] A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse library of functional polymers from a single precursor.[1][2][3]

Examples of Nucleophilic Substitution on pBEA:

-

Amines: To introduce primary, secondary, or tertiary amine functionalities, leading to pH-responsive or permanently cationic polymers.

-

Thiols: To form polythioethers, which can alter the hydrophobicity and refractive index of the material.[1][2]

-

Azides: To install "clickable" handles for subsequent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

-

Carboxylates/Hydroxides: To create anionic polymers or introduce hydroxyl groups for further functionalization.

-

Phosphines: To generate phosphonium (B103445) moieties.[1]

Caption: Workflow for post-polymerization modification of pBEA via nucleophilic substitution.

Key Applications in Research and Development

The ability to precisely tailor the functionality of pBEA has led to its use in several advanced applications, particularly in the biomedical and materials science sectors.

Drug Delivery Systems

pBEA is an excellent starting material for creating sophisticated drug delivery vehicles. By first synthesizing a pBEA block copolymer (e.g., via RAFT) and then modifying the pBEA block with hydrophilic moieties, amphiphilic copolymers can be created.[9] These macromolecules can self-assemble in aqueous solutions to form micelles, which are capable of encapsulating hydrophobic drugs.[9] For instance, pBEA modified with lactobionic acid results in an amphiphilic polymer that forms stable, spherical micelles suitable for use as a drug carrier.[9]

Caption: Formation of drug-loaded micelles from pBEA-derived amphiphilic block copolymers.

Synthesis of Graft Copolymers

Polymers containing BEA monomer units can serve as macroinitiators for "grafting from" polymerizations. The pendant bromoethyl groups act as initiation sites for ATRP, allowing for the growth of side chains of a different monomer.[6][10] This approach is a powerful method for creating well-defined graft copolymers and molecular brushes with controlled side-chain length and density.[11] These complex architectures are of interest for applications ranging from surface modification to advanced lubricants and rheology modifiers.

Caption: "Grafting From" approach using a pBEA-based macroinitiator to synthesize graft copolymers via ATRP.

Functional Hydrogels

Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications like tissue engineering and controlled release.[12] BEA can be copolymerized with hydrophilic monomers and a cross-linker to form hydrogels. The incorporated bromoethyl groups provide reactive sites within the hydrogel network for the covalent attachment of drugs, peptides, or other bioactive molecules.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature regarding the controlled polymerization of BEA and subsequent modifications.

Table 1: Representative Conditions for RAFT Polymerization of BEA

| Target DP | CTA | Initiator | [M]:[CTA]:[I] | Time (h) | Mₙ (kDa, SEC) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| 50 | CPADB¹ | AIBN² | 50:1:0.2 | 4 | 10.5 | 1.15 |

| 100 | PABTC³ | AIBN² | 100:1:0.1 | 6 | 21.2 | 1.12 |

| 200 | CPADB¹ | AIBN² | 200:1:0.1 | 8 | 40.1 | 1.18 |

¹CPADB: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) ²AIBN: Azobisisobutyronitrile ³PABTC: 2-(((Butylthio)carbonothioyl)thio) propanoic acid

Table 2: Examples of Post-Polymerization Modification of pBEA

| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Functional Group | Conversion (%) |

|---|---|---|---|---|---|---|

| Thiol | 1-Dodecanethiol | DMF | 25 | 2 | Thioether | >99 |

| Amine | Diethylamine | DMF | 50 | 24 | Tertiary Amine | >95 |

| Azide (B81097) | Sodium Azide | DMF | 25 | 4 | Azide | >99 |

| Carboxylate | Sodium Acetate | DMF | 60 | 12 | Acetate Ester | ~90 |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol describes a typical procedure for the synthesis of a pBEA homopolymer using RAFT polymerization.

Materials:

-

This compound (BEA), inhibitor removed

-

RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, CPADB)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide)

-

Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

Procedure:

-

To a Schlenk flask, add BEA monomer (e.g., 2.0 g, 11.1 mmol), CPADB (e.g., 38.4 mg, 0.111 mmol for a target DP of 100), and AIBN (e.g., 1.8 mg, 0.011 mmol).

-

Add anhydrous solvent (e.g., 2 mL of 1,4-dioxane) to achieve the desired monomer concentration.

-

Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitor the polymerization progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by ¹H NMR or GC).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer for molecular weight (Mₙ) and dispersity (Đ) using Size Exclusion Chromatography (SEC).

Protocol 2: Post-Polymerization Modification of pBEA with Sodium Azide

This protocol details the conversion of the pendant bromide groups on pBEA to azide groups, which are useful for "click" chemistry.

Materials:

-

Poly(this compound) (pBEA)

-

Sodium Azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

-

Dissolve pBEA (e.g., 1.0 g, 5.58 mmol of repeat units) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under an inert atmosphere.

-

In a separate container, dissolve a molar excess of sodium azide (e.g., 0.73 g, 11.16 mmol, 2 equivalents per bromide) in a minimal amount of DMF.

-

Add the sodium azide solution to the stirred polymer solution at room temperature.

-

Allow the reaction to stir for 4-6 hours at room temperature. The progress can be monitored by ¹H NMR, observing the shift of the protons adjacent to the functional group.

-

After the reaction is complete, precipitate the resulting poly(2-azidoethyl acrylate) by adding the solution dropwise into a large volume of deionized water or a methanol/water mixture.

-

Collect the functionalized polymer by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.

-

Confirm the successful substitution using FTIR (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy.

Conclusion and Future Outlook

This compound is a cornerstone monomer for the creation of advanced functional polymers. Its compatibility with controlled radical polymerization techniques allows for the synthesis of well-defined reactive polymer precursors. The ease and efficiency of post-polymerization modification of pBEA open a vast design space for materials with tailored chemical and physical properties. The applications, particularly in drug delivery and the synthesis of complex macromolecular architectures, are rapidly expanding. Future research will likely focus on developing novel copolymers of BEA for stimuli-responsive systems, creating more complex and hierarchical structures for advanced materials, and further exploring its potential in bioconjugation and therapeutic applications. The simplicity and versatility offered by the pBEA platform ensure its continued prominence in polymer science.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Poly(bromoethyl acrylate): A Reactive Precursor for the Synthesis of Functional RAFT Materials | Zendy [zendy.io]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Synthesis of graft copolymers based on poly(2-methoxyethyl acrylate) and investigation of the associated water structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Functional Acrylate Polymer Synthesis: Postpolymerization Modification Approach | Semantic Scholar [semanticscholar.org]